N-[1-[9-hydroxyimino-7-[(E)-N-hydroxy-C-methylcarbonimidoyl]fluoren-2-yl]ethylidene]hydroxylamine
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Overview
Description
N-[1-[9-hydroxyimino-7-[(E)-N-hydroxy-C-methylcarbonimidoyl]fluoren-2-yl]ethylidene]hydroxylamine is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNOS
Molecular Weight: 621.649 g/mol
CAS Number: 883799-10-8
Preparation Methods
Synthetic Routes:: Although detailed synthetic routes for this compound are scarce, one approach involves the reaction of appropriate precursors. For instance, the condensation of a hydroxylamine derivative with a fluorene-based aldehyde or ketone could yield N-[1-[9-hydroxyimino-7-[(E)-N-hydroxy-C-methylcarbonimidoyl]fluoren-2-yl]ethylidene]hydroxylamine.
Industrial Production:: Industrial-scale production methods remain proprietary, but research laboratories often synthesize this compound for specific applications.
Chemical Reactions Analysis
Reactivity:: N-[1-[9-hydroxyimino-7-[(E)-N-hydroxy-C-methylcarbonimidoyl]fluoren-2-yl]ethylidene]hydroxylamine may undergo various reactions:
Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction of the oxime group may yield the hydroxylamine.
Substitution: Substitution reactions at the fluorene core are possible.
Hydroxylamine Hydrochloride: Used for oxime formation.
Hydrogenation Catalysts: Employed for reduction reactions.
Halogenating Agents: Used in substitution reactions.
Major Products:: The major products depend on the specific reaction conditions. Oxidation yields oximes or nitroso compounds, while reduction leads to the hydroxylamine form.
Scientific Research Applications
N-[1-[9-hydroxyimino-7-[(E)-N-hydroxy-C-methylcarbonimidoyl]fluoren-2-yl]ethylidene]hydroxylamine finds applications in:
Chemistry: As a versatile reagent in organic synthesis.
Biology: Studying redox processes and nitric oxide-related pathways.
Medicine: Investigating potential therapeutic effects.
Industry: In the development of novel materials.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, possibly related to redox signaling or enzyme inhibition.
Comparison with Similar Compounds
While N-[1-[9-hydroxyimino-7-[(E)-N-hydroxy-C-methylcarbonimidoyl]fluoren-2-yl]ethylidene]hydroxylamine is unique due to its specific functional groups, similar compounds include:
Properties
Molecular Formula |
C17H15N3O3 |
---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
N-[1-[9-hydroxyimino-7-[(E)-N-hydroxy-C-methylcarbonimidoyl]fluoren-2-yl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C17H15N3O3/c1-9(18-21)11-3-5-13-14-6-4-12(10(2)19-22)8-16(14)17(20-23)15(13)7-11/h3-8,21-23H,1-2H3/b18-9+,19-10?,20-17? |
InChI Key |
OELMDWGMIDHSBC-FXZCTCTDSA-N |
Isomeric SMILES |
CC(=NO)C1=CC2=C(C=C1)C3=C(C2=NO)C=C(C=C3)/C(=N/O)/C |
Canonical SMILES |
CC(=NO)C1=CC2=C(C=C1)C3=C(C2=NO)C=C(C=C3)C(=NO)C |
Origin of Product |
United States |
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